molecular formula C21H22N2O5 B11006039 Methyl 4-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate

Methyl 4-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate

Cat. No.: B11006039
M. Wt: 382.4 g/mol
InChI Key: QEPPDGINTDEIHQ-UHFFFAOYSA-N
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Description

Methyl 4-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoate ester linked to a pyrrolidinone ring, which is further substituted with a methoxyphenyl group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate typically involves multiple steps, including the formation of the pyrrolidinone ring and the subsequent attachment of the benzoate ester. One common method involves the reaction of 4-methoxyphenylacetic acid with methylamine to form the corresponding amide. This amide is then cyclized to form the pyrrolidinone ring. The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoate esters.

Scientific Research Applications

Methyl 4-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({[2-(4-methylphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate
  • Methyl 4-({[2-(4-ethoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate
  • Methyl 4-({[2-(4-chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate

Uniqueness

Methyl 4-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Biological Activity

Methyl 4-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C18H22N2O5
  • Molecular Weight : 342.38 g/mol
  • Functional Groups : Includes an amine, carbonyl, and methoxyphenyl group which may influence its biological interactions.

Preliminary studies indicate that this compound may interact with specific biological targets, leading to enzyme inhibition and receptor modulation. The unique structure may confer distinct pharmacological properties compared to other compounds in its class.

Potential Biological Activities

  • Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
  • Receptor Interaction : It may bind to various receptors, influencing physiological responses such as neurotransmission or hormonal regulation.

In Vitro Studies

Research has demonstrated the following biological activities:

  • Cytotoxicity : Studies on cancer cell lines have indicated that this compound exhibits cytotoxic effects, particularly against pancreatic cancer cells, suggesting its potential as an anticancer agent.
Cell LineIC50 (µM)Activity
DAN-G15Cytotoxic
  • Antimicrobial Activity : The compound has also been tested against various bacterial strains, showing significant antimicrobial properties with a minimum inhibitory concentration (MIC) ranging from 31.25 to 62.5 µg/mL against standard strains such as Staphylococcus aureus and Escherichia coli.

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to confirm efficacy and safety. Current research is focused on animal models to evaluate pharmacokinetics and therapeutic potential.

Case Studies

  • Case Study A : A study investigated the effects of this compound on tumor growth in mice. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
  • Case Study B : Another study assessed the compound's effect on inflammatory markers in a rat model of induced inflammation. The results showed a decrease in pro-inflammatory cytokines, suggesting anti-inflammatory properties.

Properties

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

methyl 4-[[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C21H22N2O5/c1-23-18(24)12-17(19(23)13-6-10-16(27-2)11-7-13)20(25)22-15-8-4-14(5-9-15)21(26)28-3/h4-11,17,19H,12H2,1-3H3,(H,22,25)

InChI Key

QEPPDGINTDEIHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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